4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbonyl diimidazoles, piperidine, and malonic acid . Major products formed from these reactions include cinnamic acid derivatives and other substituted oxadiazoles .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells . Additionally, it has been explored for its antibacterial, antiviral, and anti-inflammatory properties . In the field of biology, it has been used as a tool to study the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cellular processes . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share similar structural features but may differ in their biological activities and applications. For instance, while 1,2,4-oxadiazoles are known for their antibacterial and antiviral properties, 1,3,4-oxadiazoles have been extensively studied for their anticancer and anti-inflammatory activities .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-1-3-9(4-2-8)11-13-14-12(16-11)10-5-6-10/h1-4,7,10H,5-6H2 |
InChI Key |
QMPQDBSWAAZICU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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